molecular formula C14H13NO2 B6396040 2-(3-Aminophenyl)-6-methylbenzoic acid, 95% CAS No. 1261914-59-3

2-(3-Aminophenyl)-6-methylbenzoic acid, 95%

Cat. No. B6396040
CAS RN: 1261914-59-3
M. Wt: 227.26 g/mol
InChI Key: YOXGEKGNKSVKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminophenyl)-6-methylbenzoic acid, 95% (2-A6MBA) is an aromatic compound with a wide range of applications in organic synthesis, medicinal chemistry, and analytical chemistry. 2-A6MBA is an important synthetic intermediate used in the synthesis of numerous pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used as a reagent in analytical chemistry and as a catalyst in organic reactions. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-A6MBA.

Scientific Research Applications

2-(3-Aminophenyl)-6-methylbenzoic acid, 95% is widely used in scientific research and has been used in the synthesis of numerous pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in analytical chemistry and as a catalyst in organic reactions. 2-(3-Aminophenyl)-6-methylbenzoic acid, 95% is also used in the synthesis of new drugs and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

2-(3-Aminophenyl)-6-methylbenzoic acid, 95% acts as an aromatic catalyst in organic reactions. It is thought to act by forming an intermediate complex with the reactants, which facilitates the transformation of the reactants into products. This mechanism is known as the “catalytic cycle” and is widely used in organic synthesis.
Biochemical and Physiological Effects
2-(3-Aminophenyl)-6-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to increase the activity of enzymes involved in the synthesis of fatty acids and cholesterol. In addition, 2-(3-Aminophenyl)-6-methylbenzoic acid, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(3-Aminophenyl)-6-methylbenzoic acid, 95% is a useful reagent for organic synthesis and analytical chemistry. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. However, it is not always suitable for use in lab experiments due to its high reactivity and potential for side reactions.

Future Directions

The potential applications of 2-(3-Aminophenyl)-6-methylbenzoic acid, 95% are numerous and varied. In the future, it could be used in the synthesis of new drugs, in the study of drug metabolism and pharmacokinetics, and in the development of new analytical methods. In addition, 2-(3-Aminophenyl)-6-methylbenzoic acid, 95% could be used in the development of new catalysts for organic synthesis and in the study of biochemical and physiological effects. Finally, 2-(3-Aminophenyl)-6-methylbenzoic acid, 95% could be used in the development of new agrochemicals, dyes, and other organic compounds.

Synthesis Methods

2-(3-Aminophenyl)-6-methylbenzoic acid, 95% can be synthesized from the reaction of 3-aminophenol and 6-methylbenzoic acid in the presence of a base such as sodium hydroxide. This reaction is typically conducted in an aqueous medium at a temperature of 60-70°C. The reaction is complete in 1-2 hours and yields a product with a purity of 95%.

properties

IUPAC Name

2-(3-aminophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-4-2-7-12(13(9)14(16)17)10-5-3-6-11(15)8-10/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXGEKGNKSVKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688633
Record name 3'-Amino-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261914-59-3
Record name 3'-Amino-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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